EPZ004777 - 1338466-77-5

EPZ004777

Catalog Number: EVT-267522
CAS Number: 1338466-77-5
Molecular Formula: C28H41N7O4
Molecular Weight: 539.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EPZ004777 is a potent and selective small-molecule inhibitor of the histone methyltransferase disruptor of telomeric silencing 1-like (DOT1L). [, ] It is classified as an aminonucleoside and is a first-in-class inhibitor of DOT1L. [] In scientific research, EPZ004777 is primarily used as a tool to investigate the biological role of DOT1L and its potential as a therapeutic target, particularly in the context of cancer. [, , , ]

Mechanism of Action

EPZ004777 acts by selectively inhibiting DOT1L, the enzyme responsible for histone H3 lysine 79 (H3K79) methylation. [, , ] This methylation plays a crucial role in gene regulation. [, ] In certain types of leukemia, particularly those involving MLL gene rearrangements, DOT1L is aberrantly recruited to specific genes, leading to their overexpression and contributing to cancer development. [, , , ]

EPZ004777 specifically inhibits DOT1L's catalytic activity by competing with S-adenosyl methionine (SAM), the co-substrate required for methylation. [, ] This inhibition leads to a decrease in H3K79 methylation, particularly dimethylation (H3K79me2), which is a hallmark of DOT1L activity. [, , , ] As a consequence, the expression of DOT1L target genes, including those involved in cell proliferation and differentiation, is downregulated. [, , , , ]

Applications

Cancer Research

  • MLL-rearranged leukemia: EPZ004777 has shown significant activity against various subtypes of MLL-rearranged leukemia in preclinical studies. [, , , , , ] It induces cell cycle arrest, promotes differentiation, and triggers apoptosis in leukemia cells harboring MLL fusions. [, , ] Studies have demonstrated the efficacy of EPZ004777 in both in vitro and in vivo models of MLL-rearranged leukemia. [, , , ]
  • Other cancer types: While primarily studied in leukemia, research suggests that EPZ004777 may have therapeutic potential in other cancers. [, , , ] For instance, it has shown some activity against triple-negative breast cancer by inhibiting angiogenesis and tumor growth. []
  • Understanding DOT1L biology: Beyond its therapeutic potential, EPZ004777 serves as a valuable tool to unravel the biological functions of DOT1L in various cellular processes, including gene regulation, DNA damage response, and cell cycle control. [, , , ]

Epigenetics Research

  • Investigating the role of H3K79 methylation: As a highly specific DOT1L inhibitor, EPZ004777 enables researchers to study the specific role of H3K79 methylation in gene regulation and other cellular processes. [, ]
  • Studying the interplay between DOT1L and other epigenetic modifiers: Research using EPZ004777 helps elucidate the complex interactions between DOT1L and other epigenetic regulators, providing insights into the epigenetic control of gene expression. [, ]

Developmental Biology

  • Cellular reprogramming: Studies have explored the use of EPZ004777 in improving the efficiency of somatic cell nuclear transfer (SCNT) in pigs. [, ] Findings suggest that DOT1L inhibition enhances reprogramming and improves early embryonic development in SCNT embryos. [, ]
Future Directions
  • Clinical development: Although EPZ004777 showed promise in preclinical studies, its further development for clinical use has been limited. [] Future efforts could focus on developing next-generation DOT1L inhibitors with improved pharmacological properties for clinical translation. []
  • Combination therapies: Exploring the synergy between DOT1L inhibitors like EPZ004777 and other therapeutic agents, such as conventional chemotherapy or targeted therapies, could enhance treatment efficacy in leukemia and potentially other cancers. [, ]

EPZ-5676 (Pinometostat)

  • Compound Description: EPZ-5676, also known as pinometostat, is a potent and selective aminonucleoside inhibitor of DOT1L histone methyltransferase activity. [] It exhibits improved potency and drug-like properties compared to EPZ004777. [, ] EPZ-5676 has shown promising results in preclinical studies for treating MLL-rearranged leukemia, leading to complete tumor regressions in a rat xenograft model. []

MI-2-2

  • Compound Description: MI-2-2 is a small molecule inhibitor that specifically targets the interaction between MENIN and MLL. [] This interaction is crucial for the leukemogenic activity of MLL-fusion proteins. [] Studies have shown that MI-2-2 induces growth arrest and differentiation in MLL-rearranged leukemia cells. []
  • Relevance: While MI-2-2 targets the MENIN-MLL interaction, distinct from EPZ004777's direct targeting of DOT1L, both compounds ultimately disrupt the function of the MLL complex, which is essential for the survival of MLL-fusion driven leukemia. [] Importantly, research suggests a synergistic effect when MI-2-2 is used in combination with EPZ004777, effectively inhibiting MLL-AF9-induced AML in a mouse model. [] This synergy emphasizes the potential of combined approaches targeting different nodes of the MLL complex. []

SGC0946

  • Compound Description: SGC0946 is a DOT1L inhibitor. [] It directly inhibits the activity of DOT1L, similar to EPZ004777. [] Studies have shown that SGC0946 can influence the expression of cell cycle-related genes, suggesting its potential role in cancer therapy. []
  • Relevance: Both SGC0946 and EPZ004777 target and inhibit DOT1L, highlighting the importance of DOT1L as a therapeutic target. [] The studies using SGC0946 provide further evidence for the role of DOT1L in cancer cell growth and survival, aligning with the findings from research using EPZ004777. []

MU1656

  • Compound Description: MU1656 is a carbocyclic C-nucleoside analogue of EPZ004777, designed as a potent and selective DOT1L inhibitor. [] It demonstrates superior metabolic stability and lower in vivo toxicity compared to pinometostat (EPZ-5676). []
  • Relevance: The development of MU1656 stems directly from the structural features and biological activity of EPZ004777. [] Both compounds belong to the carbocyclic C-nucleoside class and exhibit potent and selective inhibition of DOT1L. [] MU1656's improved pharmacological properties highlight the potential for optimizing the core structure of EPZ004777 to enhance its therapeutic potential. []

Properties

CAS Number

1338466-77-5

Product Name

EPZ004777

IUPAC Name

1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea

Molecular Formula

C28H41N7O4

Molecular Weight

539.7 g/mol

InChI

InChI=1S/C28H41N7O4/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38)/t21-,22-,23-,26-/m1/s1

InChI Key

WXRGFPHDRFQODR-ICLZECGLSA-N

SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

EPZ004777; EPZ 004777; EPZ-004777.

Canonical SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O

Isomeric SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.